Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate

CAS No.: 22232-26-4

Cat. No.: VC17040737

Molecular Formula: C27H47NO2

Molecular Weight: 417.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22232-26-4 |

|---|---|

| Molecular Formula | C27H47NO2 |

| Molecular Weight | 417.7 g/mol |

| IUPAC Name | benzyl-dodecyl-dimethylazanium;cyclopentanecarboxylate |

| Standard InChI | InChI=1S/C21H38N.C6H10O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;7-6(8)5-3-1-2-4-5/h13-15,17-18H,4-12,16,19-20H2,1-3H3;5H,1-4H2,(H,7,8)/q+1;/p-1 |

| Standard InChI Key | CUXXTYVWXBRPRF-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1CCC(C1)C(=O)[O-] |

Introduction

Molecular Structure and Physicochemical Properties

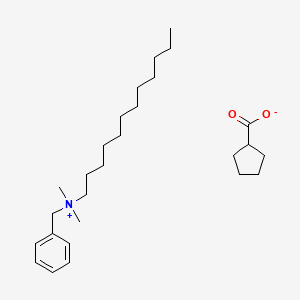

The molecular formula of dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate is C<sub>27</sub>H<sub>47</sub>NO<sub>2</sub>, with a molar mass of 417.7 g/mol. Its structure comprises a positively charged ammonium center bonded to a dodecyl chain (C<sub>12</sub>H<sub>25</sub>), two methyl groups, a benzyl group (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>), and a cyclopentanecarboxylate anion (C<sub>6</sub>H<sub>9</sub>O<sub>2</sub><sup>-</sup>). The cyclopentanecarboxylate group introduces steric and electronic effects that differentiate it from chloride-based QACs like BKC, potentially altering solubility, microbial targeting, and environmental persistence.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 22232-26-4 | |

| Molecular Formula | C<sub>27</sub>H<sub>47</sub>NO<sub>2</sub> | |

| Molecular Weight | 417.7 g/mol | |

| IUPAC Name | Benzyl-dodecyl-dimethylazanium; cyclopentanecarboxylate | |

| Canonical SMILES | CCCCCCCCCCCCN+(C)CC1=CC=CC=C1.C1CCC(C1)C(=O)[O-] |

The compound’s InChIKey (CUXXTYVWXBRPRF-UHFFFAOYSA-M) and PubChem CID (44154701) provide standardized identifiers for database referencing. Its solubility profile remains undocumented, though analogous QACs exhibit hydrophilicity dependent on counterion polarity .

Synthesis and Industrial Applications

While specific applications for this compound are sparsely reported, its structural analogs are employed in:

-

Disinfection: QACs disrupt microbial membranes via electrostatic interactions with phospholipids, causing cytoplasmic leakage .

-

Antistatic Agents: Cationic surfactants reduce static charge in textiles and polymers .

-

Phase Transfer Catalysis: QACs facilitate reactions between immiscible solvents by shuttling ions .

Notably, the cyclopentanecarboxylate moiety may enhance lipid solubility compared to chloride-based QACs, potentially improving penetration into biofilms or hydrophobic matrices.

Environmental Persistence

QACs adsorb to sediments and organic matter, with half-lives ranging from days to months depending on microbial activity and sunlight exposure . The cyclopentanecarboxylate group may degrade via ester hydrolysis, potentially reducing persistence compared to halide variants.

Future Research Directions

-

Application-Specific Studies: Efficacy testing in disinfection, textiles, and catalysis.

-

Toxicokinetics: Absorption, distribution, and excretion profiles in model organisms.

-

Environmental Monitoring: Detection methods and degradation pathways in wastewater systems.

-

Counterion Effects: Comparative studies with chloride, bromide, and other carboxylate variants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume